molecular formula C22H28ClN3O2 B14985801 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B14985801
M. Wt: 401.9 g/mol
InChI Key: KBLRBAKJWMHUJI-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a methylpiperazinyl group, and a methoxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl and methoxyphenyl intermediates, followed by their coupling with the methylpiperazinyl group under controlled conditions. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products. Substitution reactions can result in the formation of new functionalized derivatives with altered chemical properties.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • **Industry

Properties

Molecular Formula

C22H28ClN3O2

Molecular Weight

401.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H28ClN3O2/c1-25-11-13-26(14-12-25)21(18-5-7-19(23)8-6-18)16-24-22(27)15-17-3-9-20(28-2)10-4-17/h3-10,21H,11-16H2,1-2H3,(H,24,27)

InChI Key

KBLRBAKJWMHUJI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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